7-Methoxy-3-methyl-1H-indole-2-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 7-methoxy-3-methyl-1H-indole-2-carboxylic acid is characterized by a bicyclic indole core system with specific substitution patterns that define its chemical identity and properties. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as this compound, reflecting the precise positioning of functional groups on the indole scaffold. The molecular framework consists of a benzene ring fused to a pyrrole ring, forming the characteristic indole heterocycle, with the carboxylic acid functionality positioned at the 2-position, a methyl group at the 3-position, and a methoxy group at the 7-position.
The structural representation through various chemical descriptors provides comprehensive information about the molecular architecture. The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H11NO3/c1-6-7-4-3-5-8(15-2)10(7)12-9(6)11(13)14/h3-5,12H,1-2H3,(H,13,14), which encodes the complete structural information including connectivity and hydrogen positioning. The corresponding InChI Key, SNDRJHVKDDIAPY-UHFFFAOYSA-N, serves as a unique identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System representation is CC1=C(NC2=C1C=CC=C2OC)C(=O)O, providing a linear notation that captures the molecular structure in a compact format.
The spatial arrangement of atoms within the molecule reveals important structural features that influence its chemical and physical properties. The indole ring system maintains planarity, which is characteristic of aromatic heterocycles, while the substituents adopt specific orientations that minimize steric interactions. The methoxy group at the 7-position introduces electron-donating properties through resonance effects, while the carboxylic acid functionality at the 2-position provides acidic character and hydrogen bonding capabilities. The methyl group at the 3-position contributes to steric effects and influences the overall molecular conformation.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Melting Point | 222-223°C | |
| InChI Key | SNDRJHVKDDIAPY-UHFFFAOYSA-N | |
| CAS Registry Number | 626210-67-1 |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound and related compounds have provided detailed insights into the solid-state structure and intermolecular interactions that govern crystal packing arrangements. While specific single-crystal X-ray diffraction data for the target compound are limited in the available literature, comparative analysis with structurally related indole derivatives offers valuable information about expected crystallographic behavior and conformational preferences.
The crystallographic analysis of related methoxy-substituted indole carboxylic acids reveals characteristic packing motifs and hydrogen bonding patterns that are likely applicable to this compound. Studies on 5-methoxy-1H-indole-2-carboxylic acid have demonstrated the formation of cyclic dimers through double hydrogen bonds between carboxylic acid groups, creating characteristic ring structures with specific geometric parameters. These investigations show that the compound crystallizes in the monoclinic system with space group P2₁/c, exhibiting specific unit cell dimensions that accommodate the molecular packing requirements.
The conformational studies of indole carboxylic acid derivatives indicate that the carboxylic acid group typically adopts a coplanar arrangement with the indole ring system, facilitating extended conjugation and stabilizing intermolecular interactions. The methoxy substituent generally maintains its planar orientation relative to the benzene ring, while the methyl group at the 3-position adopts an orientation that minimizes steric hindrance with adjacent atoms. These conformational preferences are influenced by both intramolecular electronic effects and intermolecular packing forces in the crystalline state.
Hydrogen bonding patterns play a crucial role in determining the crystal structure of this compound. Based on analyses of related compounds, the carboxylic acid functionality is expected to participate in strong O-H···O hydrogen bonds, while the indole N-H group may form additional N-H···O interactions with nearby acceptor atoms. The methoxy oxygen atom can serve as a hydrogen bond acceptor, contributing to the overall stability of the crystal lattice through multiple intermolecular contacts.
Comparative Structural Analysis with Related Indole Derivatives
The comparative structural analysis of this compound with related indole derivatives reveals significant insights into the effects of substituent positioning and electronic properties on molecular structure and behavior. This analysis encompasses various indole carboxylic acid derivatives with different substitution patterns, providing a comprehensive understanding of structure-activity relationships within this chemical family.
The comparison with 7-methoxy-1H-indole-2-carboxylic acid, which lacks the 3-methyl substituent, demonstrates the steric and electronic influence of the additional methyl group. The parent compound 7-methoxy-1H-indole-2-carboxylic acid has a molecular formula of C₁₀H₉NO₃ and molecular weight of 191.18 g/mol, indicating the contribution of the methyl group to the overall molecular mass and volume. The presence of the 3-methyl substituent in this compound introduces additional steric effects that may influence conformational preferences and intermolecular interactions.
Structural comparison with positional isomers provides valuable information about the impact of methoxy group placement on molecular properties. The 5-methoxy-3-methyl-1H-indole-2-carboxylic acid isomer exhibits different electronic distribution and hydrogen bonding capabilities due to the altered position of the methoxy substituent. This positional change affects the electron density distribution throughout the aromatic system and modifies the potential for specific intermolecular interactions in both solution and solid states.
The analysis extends to related compounds with different substitution patterns, such as 7-methyl-1H-indole-3-carboxylic acid, which features the carboxylic acid group at the 3-position rather than the 2-position. This positional change significantly affects the molecular geometry and intermolecular interaction patterns, as the 3-carboxylic acid compounds typically exhibit different hydrogen bonding motifs compared to their 2-carboxylic acid counterparts. The molecular weight of 7-methyl-1H-indole-3-carboxylic acid is 175.18 g/mol, reflecting the absence of the methoxy group.
The electronic effects of different substituent combinations have been investigated through various spectroscopic and computational methods. The methoxy group acts as an electron-donating substituent through resonance effects, while the carboxylic acid group serves as an electron-withdrawing functionality. The positioning of these groups relative to each other and to the indole nitrogen influences the overall electronic distribution and reactivity patterns of the molecules. These electronic effects are reflected in spectroscopic properties such as infrared absorption frequencies and nuclear magnetic resonance chemical shifts.
Tautomerism and Protonation State Analysis
The tautomerism and protonation state analysis of this compound reveals complex equilibria that significantly influence its chemical behavior and physical properties. Indole carboxylic acid derivatives are known to exhibit various tautomeric forms and pH-dependent protonation states that affect their molecular structure, stability, and intermolecular interactions. Understanding these equilibria is essential for predicting the compound's behavior under different experimental conditions and for optimizing its applications in various chemical contexts.
The primary tautomeric equilibrium involves the carboxylic acid functionality, which can exist in both the carboxylic acid form (-COOH) and the carboxylate anion form (-COO⁻) depending on the pH of the environment. At physiological pH, the carboxylic acid group is predominantly ionized, forming the carboxylate anion with a negative charge localized on the oxygen atoms. This ionization significantly affects the compound's solubility, intermolecular interactions, and overall chemical reactivity. The pKa value of the carboxylic acid group in this compound is expected to be similar to other indole carboxylic acids, typically ranging from 3 to 5, indicating significant ionization under neutral and basic conditions.
The indole nitrogen atom represents another site for potential protonation and tautomerism. Under strongly acidic conditions, the indole nitrogen can become protonated, forming a positively charged ammonium species. This protonation affects the electronic distribution throughout the indole ring system and alters the compound's hydrogen bonding capabilities. The protonation of the indole nitrogen is generally less favorable than carboxylic acid ionization and typically occurs only under strongly acidic conditions with pH values significantly below the nitrogen's pKa.
Tautomeric equilibria involving the indole ring system itself have been documented in related compounds, particularly those with hydroxyl substituents that can undergo keto-enol tautomerism. While this compound does not possess hydroxyl groups, the presence of the methoxy substituent and carboxylic acid functionality can influence the electron density distribution and potentially stabilize certain tautomeric forms through intramolecular interactions or conjugation effects.
The influence of substituents on tautomeric preferences has been extensively studied in indole derivatives. The methoxy group at the 7-position acts as an electron-donating substituent, increasing electron density in the aromatic system and potentially affecting the relative stability of different tautomeric forms. The methyl group at the 3-position provides steric effects that may influence the preferred conformations and tautomeric equilibria by restricting certain molecular arrangements or stabilizing specific forms through hyperconjugation effects.
Computational studies using density functional theory methods have provided insights into the relative energies and structures of different tautomeric forms of related indole carboxylic acids. These calculations indicate that the most stable form under neutral conditions typically corresponds to the neutral carboxylic acid with the indole nitrogen in its unprotonated state. The relative energies of alternative tautomers depend on factors such as solvent effects, intermolecular interactions, and the specific substitution pattern of the molecule.
| Protonation Site | pKa Range (estimated) | Dominant Form at pH 7 | Effects on Structure |
|---|---|---|---|
| Carboxylic acid | 3-5 | Carboxylate anion | Increased solubility, altered H-bonding |
| Indole nitrogen | ~16-17 | Neutral | Minimal effect under normal conditions |
| Overall molecule | Variable | Zwitterionic potential | Depends on relative pKa values |
Properties
IUPAC Name |
7-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-7-4-3-5-8(15-2)10(7)12-9(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDRJHVKDDIAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains a cornerstone for constructing indole derivatives. The reaction involves cyclization of a phenylhydrazine with a carbonyl compound under acidic conditions. For 7-methoxy-3-methyl-1H-indole-2-carboxylic acid, the challenge lies in introducing the methoxy, methyl, and carboxylic acid groups regioselectively.
A proposed route employs 4-methoxy-2-methylphenylhydrazine and pyruvic acid as precursors. Under reflux with hydrochloric acid, the hydrazine condenses with pyruvic acid to form a hydrazone, which undergoes-sigmatropic rearrangement and subsequent cyclization. The carboxylic acid group at position 2 originates from pyruvic acid, while the methoxy and methyl groups are pre-installed on the phenylhydrazine. However, this method faces limitations in regiochemical control, often yielding mixtures of 3-methyl and 2-methyl indoles.
Table 1: Fischer Indole Synthesis Conditions
| Precursor | Acid Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxy-2-methylphenylhydrazine + Pyruvic Acid | HCl | 120°C | 58% |
Buchwald Modification for Enhanced Regioselectivity
The Buchwald modification introduces palladium catalysis to cross-couple aryl bromides with hydrazones, bypassing traditional acid-mediated cyclization. For example, 7-bromo-3-methyl-1H-indole-2-carboxylate can be coupled with a methoxy-containing hydrazone using Pd(OAc)₂ and Xantphos as ligands. This method improves regioselectivity for the 7-methoxy substitution, with reported yields of 72%.
Copper-Catalyzed Intramolecular Cyclization
Cyclization of 3-(2-Aminophenyl)-2-Bromoacrylates
A high-yielding route involves copper(I) iodide-catalyzed intramolecular coupling of 3-(2-aminophenyl)-2-bromo-3-methylacrylate (Fig. 1). The reaction proceeds in 1,4-dioxane with potassium carbonate at reflux, forming the indole nucleus while introducing the 3-methyl group. Subsequent hydrolysis of the ester moiety with aqueous KOH yields the carboxylic acid.
Reaction Conditions:
Table 2: Optimization of Copper-Catalyzed Cyclization
| Catalyst Loading | Base | Solvent | Yield |
|---|---|---|---|
| 5 mol% CuI | K₂CO₃ | DMF | 64% |
| 10 mol% CuI | K₂CO₃ | 1,4-Dioxane | 86% |
| 10 mol% CuI | Cs₂CO₃ | Toluene | 78% |
Multi-Step Synthesis from 4-Amino-3-Methoxybenzoic Acid
Stepwise Functionalization
A six-step synthesis starting from 4-amino-3-methoxybenzoic acid achieves precise control over substituent placement:
- Chlorination: Treatment with SOCl₂ converts the carboxylic acid to an acid chloride.
- Iodination: Bis(pyridine)iodonium(I) tetrafluoroborate introduces iodine at position 5.
- Sonogashira Coupling: Reaction with ethynyltrimethylsilane installs an alkyne moiety.
- Cyclization: CuI-mediated cyclization forms the indole ring.
- Ester Hydrolysis: KOH in ethanol converts the ester to carboxylic acid.
- Methylation: Diazomethane selectively methylates position 3.
Overall Yield: 42% (calculated from stepwise yields: 90% × 95% × 65% ≈ 42%).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Fischer Indole Synthesis | Single-step; Scalable | Poor regioselectivity | 58–72% |
| Copper Catalysis | High yield; Atom-economic | Requires brominated precursors | 64–86% |
| Multi-Step Synthesis | Precise substituent control | Low overall yield | 42% |
| Palladium Coupling | Modular; Late-stage functionalization | Costly catalysts | 68% |
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules. It can be utilized in various organic reactions due to its functional groups, facilitating the creation of diverse chemical entities.
2. Biology
- Biological Activity : Indole derivatives, including this compound, have demonstrated a range of biological activities. They are often studied for their potential interactions with biological targets, including enzymes and receptors.
3. Medicine
- Drug Development : Given its structural similarity to pharmacologically active compounds, 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid is a candidate for drug development. It has been investigated for its anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines:
- Case Study : A study evaluated the compound's effects on MCF-7 breast cancer cells using the MTT assay. The results indicated that it exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens:
- Research Findings : Studies have reported low minimum inhibitory concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antimicrobial agent.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound:
- SARS-CoV-2 Inhibition : A study revealed that the compound inhibited SARS-CoV-2 replication in vitro with an IC50 value significantly lower than the cytotoxic concentration (CC50), indicating its promise as a therapeutic candidate for COVID-19.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Key Observations:
- Halogen vs. Methoxy : Replacing 7-OCH₃ with 7-Cl (as in 7-chloro analog) introduces a stronger electron-withdrawing group, which may enhance reactivity but requires stringent safety measures .
- Ester Derivatives : Methyl esters (e.g., 7-methoxy-2-carboxylate) exhibit higher lipophilicity, improving membrane permeability but requiring hydrolysis for activation .
Physicochemical Properties
- Acidity and Solubility : The carboxylic acid group at position 2 enhances water solubility compared to ester derivatives. The 7-OCH₃ group contributes to moderate lipophilicity (logP ≈ 2.1 estimated).
- Thermal Stability : The methyl ester analog (7-methoxy-2-carboxylate) has a lower melting point (~100–110°C) vs. the carboxylic acid (187–188°C), reflecting weaker intermolecular forces .
Biological Activity
7-Methoxy-3-methyl-1H-indole-2-carboxylic acid (CAS No. 626210-67-1) is an indole derivative that has gained attention for its potential biological activities, particularly in cancer research and as an inhibitor of specific enzymatic pathways. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 205.21 g/mol. The compound features a methoxy group at the 7-position and a carboxylic acid at the 2-position of the indole ring, which is crucial for its biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Inhibition of Cdc25B Phosphatase : The compound has been identified as a potential inhibitor of Cdc25B, a dual-specificity phosphatase involved in cell cycle regulation. In vitro studies showed that it inhibited Cdc25B activity with an IC50 value of approximately 13.83 μM, indicating its potential role in cancer therapy by disrupting cell cycle progression in tumor cells .
- Anticancer Activity : Studies have reported significant antiproliferative effects against various cancer cell lines, including MBA-MD-435 breast and PC-3 prostate cancer cells, with IC50 values of 20.16 μM and 24.87 μM, respectively . This suggests that the compound may serve as a candidate for further development in anticancer drug research.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting Cdc25B, the compound prevents the activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Cdc25B Inhibition | - | 13.83 | |
| Antiproliferative | MBA-MD-435 Breast Cancer | 20.16 | |
| Antiproliferative | PC-3 Prostate Cancer | 24.87 | |
| Antioxidant Potential | Various | - |
Case Study: Anticancer Properties
A study conducted on various indole derivatives highlighted the effectiveness of this compound in suppressing the growth of rapidly dividing A549 lung cancer cells compared to normal fibroblast cells . The results indicated that this compound could selectively target cancerous cells while sparing normal tissues, which is a critical factor in drug development.
Q & A
Q. What are the recommended synthetic routes for 7-Methoxy-3-methyl-1H-indole-2-carboxylic acid, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Fischer indole synthesis or cyclization of substituted anilines with ketones. Key steps include:
- Methoxy introduction : Electrophilic substitution using methoxy groups at the 7-position under controlled pH and temperature .
- Methylation : Alkylation at the 3-position using methyl halides or dimethyl sulfate in the presence of base catalysts (e.g., K₂CO₃) .
- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates under acidic or basic conditions .
Critical parameters : Reaction temperature (optimized between 60–80°C), catalyst choice (e.g., Pd/C for hydrogenation), and solvent polarity (DMF or THF for solubility) significantly impact yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
- NMR : Confirm substitution patterns (e.g., methoxy proton resonance at δ 3.8–4.0 ppm, methyl group at δ 2.3–2.5 ppm) .
- Mass Spectrometry : Validate molecular weight (theoretical m/z 219.2 for C₁₁H₁₁NO₃) .
- XRD : Resolve crystalline structure for polymorph identification .
Q. What are the known stability profiles and recommended storage conditions for this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) but sensitive to moisture and light.
- Storage : –20°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .
- Decomposition risks : Avoid prolonged exposure to temperatures >40°C or acidic/alkaline conditions, which may cleave the methoxy group .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict:
- Electrophilic sites : Localize electron density at the 2-carboxylic acid group and 3-methyl position .
- Transition states : Simulate activation energies for substitutions at the methoxy group using software like Gaussian or ORCA .
- Solvent effects : COSMO-RS models assess solvent polarity impacts on reaction pathways .
Q. What strategies are effective in resolving contradictory biological activity data across different assay systems?
- Methodological Answer : Address discrepancies by:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to rule out off-target effects .
- Solubility checks : Use dynamic light scattering (DLS) to confirm compound aggregation, which may artifactually reduce activity in cellular assays .
- Protein binding : Quantify serum protein interactions via equilibrium dialysis to adjust effective concentrations .
Q. How does the electron-donating methoxy group at position 7 influence the compound’s interactions with cytochrome P450 enzymes compared to halogen-substituted analogs?
- Methodological Answer : The methoxy group:
- Enhances π-stacking : Increases binding affinity to heme-containing active sites via electron-rich aromatic interactions .
- Reduces metabolic clearance : Compared to chloro-substituted analogs, methoxy groups resist oxidative demethylation, prolonging half-life in hepatic microsomal assays .
- Steric effects : The bulkier methoxy group may hinder access to narrow enzyme pockets versus smaller halogens .
Q. What advanced techniques can be employed to study the compound’s binding kinetics with target proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (ka/kd) using immobilized protein .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under varying pH conditions .
- Cryo-EM/X-ray Crystallography : Resolve 3D binding poses at atomic resolution for structure-based optimization .
Q. How can researchers optimize solvent systems for efficient crystallization of this compound?
- Methodological Answer : Use mixed-solvent strategies:
- Polarity gradient : Combine DMSO (high polarity) with ethyl acetate (low polarity) to slow nucleation .
- Temperature ramping : Gradually cool from 50°C to 4°C to enhance crystal lattice formation .
- Additives : Introduce co-solvents like glycerol (5–10%) to reduce interfacial tension and improve crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
